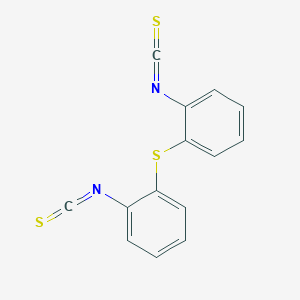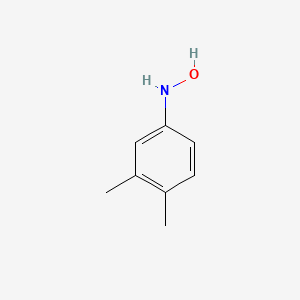
3,4-Dimethylphenylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylphenylhydroxylamine is an organic compound with the molecular formula C8H11NO It is a derivative of phenylhydroxylamine, where two methyl groups are substituted at the 3rd and 4th positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenylhydroxylamine can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethylnitrobenzene using reducing agents such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3,4-dimethylnitrobenzene using catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method is preferred for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dimethylphenylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethylbenzoquinone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can yield 3,4-dimethylaniline.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxylamine group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C)
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 3,4-Dimethylbenzoquinone
Reduction: 3,4-Dimethylaniline
Substitution: Depends on the electrophile used
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylphenylhydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate the mechanisms of enzymatic reactions involving hydroxylamines.
Industry: Used in the production of antioxidants and stabilizers for polymers and other materials.
Wirkmechanismus
The mechanism of action of 3,4-dimethylphenylhydroxylamine involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity through redox modulation. This property makes it valuable in studying oxidative stress and related biological processes.
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxyphenethylamine: An analogue where the hydroxyl groups are replaced with methoxy groups.
3,4-Dimethylaniline: A reduced form of 3,4-dimethylphenylhydroxylamine.
Phenylhydroxylamine: The parent compound without the methyl substitutions.
Uniqueness: this compound is unique due to the presence of methyl groups at the 3rd and 4th positions, which influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with molecular targets compared to its analogues.
Eigenschaften
CAS-Nummer |
43192-07-0 |
|---|---|
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(9-10)5-7(6)2/h3-5,9-10H,1-2H3 |
InChI-Schlüssel |
OMQHMQCZNLHYAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


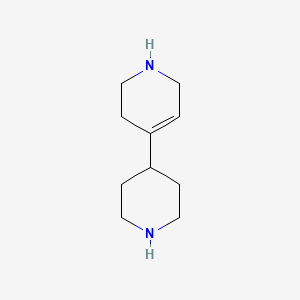
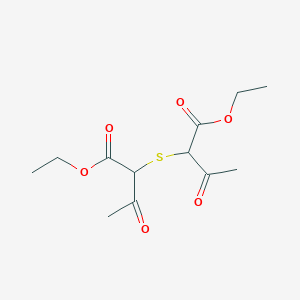
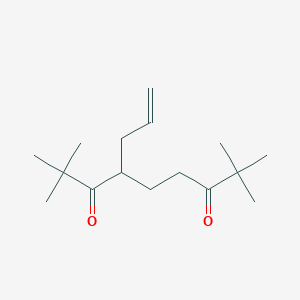

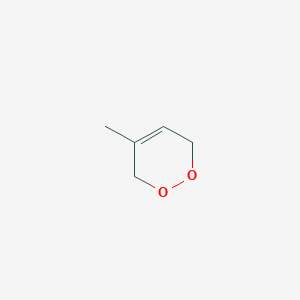
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
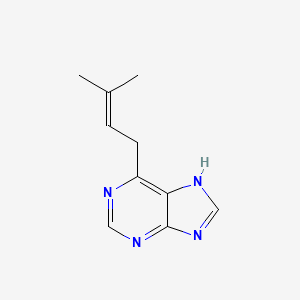
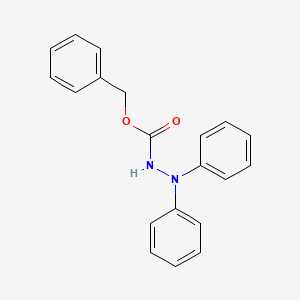
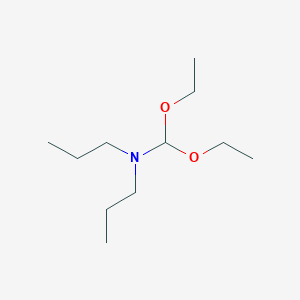
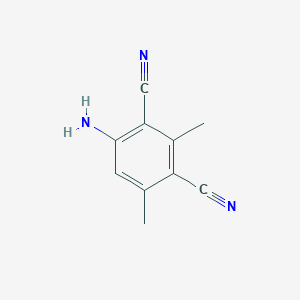
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
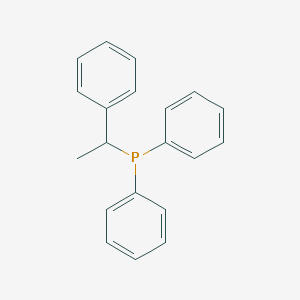
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
